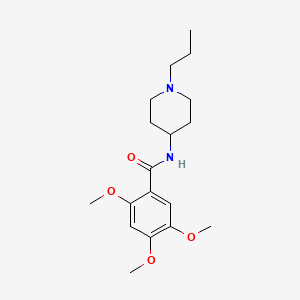
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide
描述
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide, also known as TMPPB, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. TMPPB belongs to the class of piperidine-based compounds and has been identified as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. We will also provide a list of future directions for research on TMPPB.
科学研究应用
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been used in studies to investigate the role of TRPV1 in various disease models, including neuropathic pain, inflammation, and cancer.
作用机制
The mechanism of action of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide involves its binding to the TRPV1 ion channel and blocking its activation by various stimuli, including heat, capsaicin, and protons. By blocking the activation of TRPV1, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide can reduce pain perception, inflammation, and other physiological processes that are mediated by TRPV1.
Biochemical and Physiological Effects
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to have several biochemical and physiological effects. In animal models of neuropathic pain, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce pain perception and improve motor function. In models of inflammation, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce inflammation and improve tissue damage. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has also been shown to have potential anticancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its high potency and selectivity for the TRPV1 ion channel. This allows for precise manipulation of TRPV1-mediated processes without affecting other ion channels or physiological processes. However, one of the limitations of using 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide. One area of research is to investigate the potential therapeutic applications of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide in various disease models, including neuropathic pain, inflammation, and cancer. Another area of research is to investigate the mechanisms underlying the potential toxic effects of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide and to develop strategies to minimize these effects. Finally, there is a need for further optimization of the synthesis method of 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide to improve its purity, yield, and scalability for large-scale production.
Conclusion
2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a potent and selective antagonist of the TRPV1 ion channel and has been shown to have several biochemical and physiological effects. 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. With further research, 2,4,5-trimethoxy-N-(1-propyl-4-piperidinyl)benzamide may have potential therapeutic applications for various diseases and conditions.
属性
IUPAC Name |
2,4,5-trimethoxy-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-8-20-9-6-13(7-10-20)19-18(21)14-11-16(23-3)17(24-4)12-15(14)22-2/h11-13H,5-10H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLCGNDNHBFQCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4724725.png)
![4-isopropyl-3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4724727.png)
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4724732.png)
![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4724735.png)
![N-allyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4724765.png)
![N-(2,4-dimethylphenyl)-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4724773.png)
![N-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4724784.png)
![3-cyclohexyl-2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4724789.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4724794.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724796.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4724799.png)
![N-[4-chloro-5-(4-morpholinyl)-2-nitrophenyl]acetamide](/img/structure/B4724810.png)
![5-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4724818.png)
